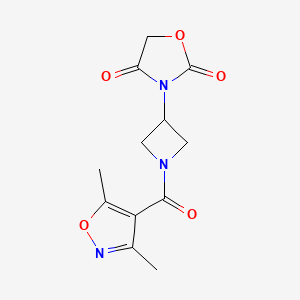

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as AZD-5718 and is a member of the oxazolidinone class of antibiotics. In

科学的研究の応用

Mechanistic Studies and Synthesis Applications

Mechanistic Insights into NH-Acidic Heterocycles Reactions : The synthesis and mechanistic investigation of related compounds provide valuable insights into the reactions involving NH-acidic heterocycles. Through 15N-labeling studies, researchers have elucidated reaction mechanisms and proposed new pathways for the formation of complex heterocyclic structures, highlighting the compound's utility in understanding chemical reactivity and interaction (Ametamey, Hollenstein, & Heimgartner, 1988).

Hypoglycemic Agents Synthesis : In the search for new therapeutic agents, derivatives of oxazolidine-2,4-diones have been identified as potent hypoglycemic agents, showcasing the compound's relevance in medicinal chemistry. The incorporation of specific structural elements, such as benzofuran, has been shown to significantly enhance biological activity, pointing towards its potential in drug development (Dow et al., 1991).

Flash Vacuum Pyrolysis Applications : The compound has been explored in flash vacuum pyrolysis processes, leading to the formation of valuable intermediates and products. This research sheds light on its utility in generating aziridinones and exploring novel rearrangement and fragmentation pathways, further emphasizing its versatility in organic synthesis (Aitken & Thomas, 2002).

Photoisomerization Studies : The study of 3,5-dimethylisoxazole and its photoisomerization to oxazole derivatives provides a fascinating glimpse into the photochemical behavior of related compounds. Capturing and characterizing elusive intermediates, such as nitrile ylides, this research underscores the compound's significance in understanding photochemical reactions and their potential applications (Nunes, Reva, & Fausto, 2013).

Catalyst-Free Synthesis Utilizing CO2 : Innovations in sustainable chemistry have led to the development of catalyst-free synthesis methods involving CO2 fixation to create valuable oxazolidinones. This approach, which bypasses the inertness of aziridine/CO2 systems under ambient conditions, highlights the compound's role in green chemistry and sustainable synthesis strategies (Bresciani et al., 2020).

作用機序

Target of Action

The primary target of this compound is BRD4 , a protein that plays a crucial role in cancer therapy . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Mode of Action

The compound interacts with BRD4, inhibiting its activity. Notably, a derivative of the compound, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .

Biochemical Pathways

The compound’s interaction with BRD4 affects cellular DNA damage repair mechanisms . It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

Result of Action

The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

特性

IUPAC Name |

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c1-6-10(7(2)20-13-6)11(17)14-3-8(4-14)15-9(16)5-19-12(15)18/h8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMURPMDNLPUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline](/img/structure/B2928583.png)

![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)

![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)

![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)

![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2928599.png)

![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)